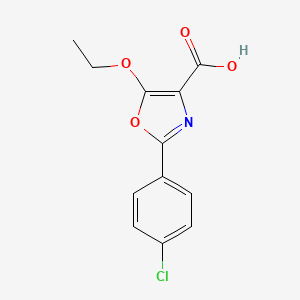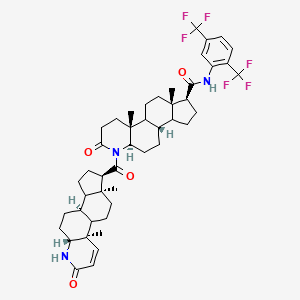
Tobramycin 3-Maleimidopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tobramycin 3-Maleimidopropionate is a derivative of tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius. Tobramycin is widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The modification of tobramycin with a maleimide group allows for its conjugation to other molecules, enhancing its utility in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-Maleimidopropionate typically involves the reaction of tobramycin with maleimidopropionic acid. The process begins with the activation of the carboxyl group of maleimidopropionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated maleimidopropionic acid is then reacted with the amino groups of tobramycin under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces tenebrarius to produce tobramycin, followed by its chemical modification with maleimidopropionic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tobramycin 3-Maleimidopropionate can undergo various chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The maleimide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the maleimide group.
Reduction: Reduced forms of the maleimide group.
Substitution: Conjugates formed with nucleophiles like thiols and amines.
Applications De Recherche Scientifique
Tobramycin 3-Maleimidopropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and labeling of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and as a component in antimicrobial therapies.
Industry: Applied in the production of specialized coatings and materials with antimicrobial properties.
Mécanisme D'action
The mechanism of action of Tobramycin 3-Maleimidopropionate involves its ability to bind to bacterial ribosomes, inhibiting protein synthesis. The maleimide group allows for the conjugation of the compound to other molecules, enhancing its targeting capabilities. The molecular targets include the 30S ribosomal subunit, which prevents the formation of the 70S initiation complex, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A widely used aminoglycoside with a broader spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced resistance to bacterial enzymes.
Uniqueness
Tobramycin 3-Maleimidopropionate is unique due to its maleimide modification, which allows for its conjugation to other molecules. This modification enhances its utility in targeted drug delivery and molecular labeling, making it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C25H42N6O12 |
|---|---|
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C25H42N6O12/c26-9-5-10(27)23(43-25-20(38)18(29)19(37)14(8-32)41-25)21(39)22(9)42-24-11(28)6-12(33)13(40-24)7-30-15(34)3-4-31-16(35)1-2-17(31)36/h1-2,9-14,18-25,32-33,37-39H,3-8,26-29H2,(H,30,34)/t9-,10+,11+,12-,13+,14+,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1 |
Clé InChI |
UOASGLDJLIALIZ-HKLKVVMFSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




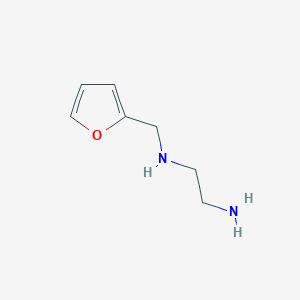
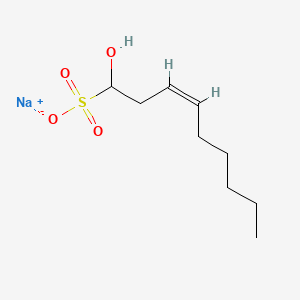
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
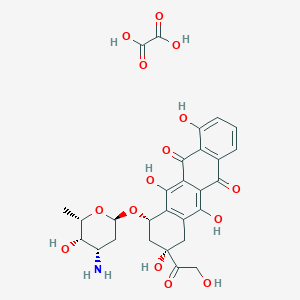
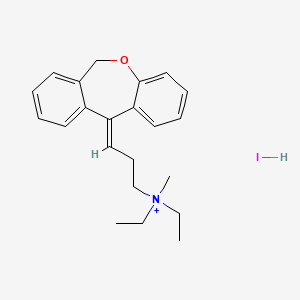
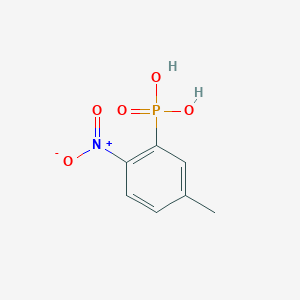
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

